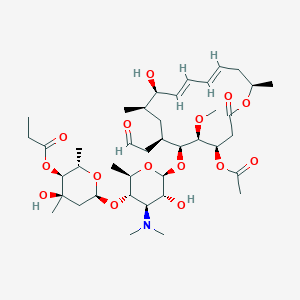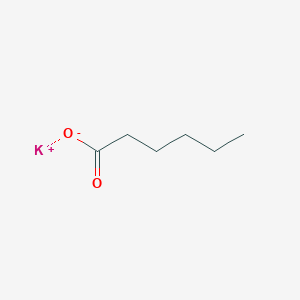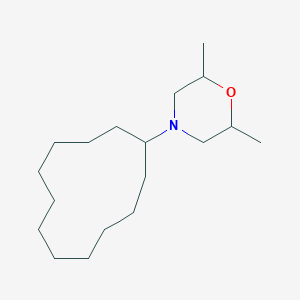
Ethanedioyl dibromide
描述
Ethanedioyl dibromide, also known as oxalyl bromide, is a chemical compound with the molecular formula C₂Br₂O₂. It is a colorless to yellow liquid with a pungent odor and is primarily used as a reagent in organic synthesis. This compound is known for its reactivity and is used in various chemical reactions due to its ability to introduce bromine atoms into organic molecules .
作用机制
Target of Action
Ethanedioyl dibromide, also known as Oxalyl bromide, is primarily used in synthetic applications of carbon-substituted iminium salts . It is a reagent type oxidant . .
Mode of Action
The compound interacts with its targets through oxidation . It is used as a reactant for the synthesis of mutasynthons added to cultures of A. pretiosum for mutasynthetic generation of ansamitocin derivatives . It also plays a role in the formation of oxalic acid from hydroxyl radical substitutions .
Biochemical Pathways
It is known to be involved in the cyclization to produce crf1 receptor antagonists . It also plays a role in the asymmetrical synthesis of glycosyl chlorides and bromides .
Pharmacokinetics
It is known that the compound has a molecular weight of 21583 , and a density of 2.30 g/mL at 20 °C . These properties may influence its bioavailability.
Result of Action
It is known to be used in the preparation, optical and electrochemical studies of thiophene end capped olig (2,3-alkylthieno [3,4-b]pyrazine) .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known to be a highly persistent and mobile pesticide . The major route of removal of EDB from soil is by volatilization . EDB hydrolyzes slowly, with a half-life in sterile water of more than 6 years . It has been shown to migrate in soil and has been reported as a contaminant in groundwater .
准备方法
Synthetic Routes and Reaction Conditions: Ethanedioyl dibromide can be synthesized through the reaction of oxalic acid with bromine in the presence of phosphorus tribromide. The reaction typically occurs under controlled conditions to ensure the complete conversion of oxalic acid to this compound.
Industrial Production Methods: In an industrial setting, this compound is produced by the bromination of oxalic acid using bromine and phosphorus tribromide. The reaction is carried out in a suitable solvent, and the product is purified through distillation to obtain this compound with high purity .
化学反应分析
Types of Reactions: Ethanedioyl dibromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation Reactions: this compound can be oxidized to form oxalic acid or other oxidized products.
Reduction Reactions: It can be reduced to form ethanedioyl chloride or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under mild conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed:
Substitution: Products include brominated organic compounds.
Oxidation: Products include oxalic acid and other oxidized derivatives.
Reduction: Products include ethanedioyl chloride and other reduced derivatives.
科学研究应用
Ethanedioyl dibromide has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules and in the study of enzyme mechanisms.
Medicine: It is used in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
相似化合物的比较
Ethanedioyl chloride (Oxalyl chloride): Similar in structure but contains chlorine atoms instead of bromine.
Thionyl bromide: Contains sulfur and bromine atoms, used in similar substitution reactions.
Phosphorus tribromide: Used as a brominating agent, similar to ethanedioyl dibromide.
Uniqueness: this compound is unique due to its specific reactivity with nucleophiles and its ability to introduce bromine atoms into organic molecules. This makes it a valuable reagent in organic synthesis, particularly in the preparation of brominated compounds .
属性
IUPAC Name |
oxalyl dibromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Br2O2/c3-1(5)2(4)6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZLVNXWYDFQFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065869 | |
| Record name | Ethanedioyl dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear dark yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | Oxalyl bromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21408 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
15219-34-8 | |
| Record name | Ethanedioyl dibromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15219-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanedioyl dibromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015219348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxalyl bromide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96957 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanedioyl dibromide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanedioyl dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxalyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.686 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethanedioyl dibromide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZQ2D2RT2Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of oxalyl bromide?
A1: Oxalyl bromide has the molecular formula C2Br2O2 and a molecular weight of 215.82 g/mol.
Q2: What spectroscopic techniques are useful for characterizing oxalyl bromide?
A2: Infrared (IR) and Raman spectroscopy are commonly used to study the vibrational modes and structural features of oxalyl bromide. [, , , ] Ultraviolet (UV) spectroscopy is employed to investigate its electronic transitions and excited states. [, ] Electron diffraction studies have been used to determine its molecular structure and conformational properties in the gas phase. [, ]
Q3: Are there computational studies on the structure of oxalyl bromide?
A4: Yes, ab initio and DFT calculations have been employed to study the structure and energetics of different conformers of oxalyl bromide, including trans and gauche forms. [] These studies provide insights into the torsional potential energy surface of the molecule.
Q4: How does oxalyl bromide react with electron donors?
A5: Oxalyl bromide reacts with electron donors like dimethyl sulfoxide (DMSO) to form reactive intermediates like bromodimethylsulfonium bromide. This species can then participate in various reactions, such as bromination of alkenes, alkynes, and ketones. [, ]
Q5: Can oxalyl bromide be used for halogenation reactions?
A6: Yes, oxalyl bromide serves as a halogenating agent in organic synthesis. For instance, it reacts with aryl allylic alcohols under Moffatt-Swern conditions, leading to the formation of halogenated unsaturated ketones or allylic halides. [] The product distribution depends on the electronic nature of the aromatic substituent.
Q6: Are there catalytic applications of oxalyl bromide?
A7: Oxalyl bromide is utilized in conjunction with transition metal catalysts for specific transformations. For example, it participates in ruthenium(II)-catalyzed reactions with diazo compounds to yield α,β- and β,β-dihaloenones. []
Q7: Can oxalyl bromide be used in heterocyclic chemistry?
A8: Yes, oxalyl bromide has been employed in the synthesis of five-membered heterocyclic compounds. For instance, it reacts with specific heterocycles to yield E/Z-mixtures of desired products after cleavage of an -O-Me bond. []
Q8: Is oxalyl bromide used in the synthesis of complex molecules?
A9: Yes, oxalyl bromide has found applications in the synthesis of natural products and complex molecules. For example, it was used in the synthesis of episteride, a potent 5α-reductase inhibitor. [] Additionally, it has been used in the reagent-controlled synthesis of the branched trisaccharide fragment of the antibiotic saccharomicin B. []
Q9: Is oxalyl bromide stable?
A10: Oxalyl bromide is sensitive to heat and moisture. [] It decomposes thermally and photochemically. [, ] Proper storage and handling are essential to maintain its quality and reactivity.
Q10: Are there any specific safety concerns associated with oxalyl bromide?
A11: Due to its reactivity, oxalyl bromide should be handled with caution. It is corrosive and moisture-sensitive, and its decomposition can release toxic gases. [] Appropriate personal protective equipment should be used during handling.
Q11: Are there alternative reagents to oxalyl bromide in specific reactions?
A12: Yes, depending on the specific reaction, alternative reagents like oxalyl chloride or other brominating agents might be considered. [, , ] The choice of reagent depends on factors such as reactivity, selectivity, and cost.
Q12: What are potential areas for future research involving oxalyl bromide?
A13: Exploring new synthetic applications of oxalyl bromide, developing more efficient and selective catalytic processes, and investigating its photochemical properties are some potential areas for future research. Additionally, studying its environmental impact and degradation pathways is important. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















